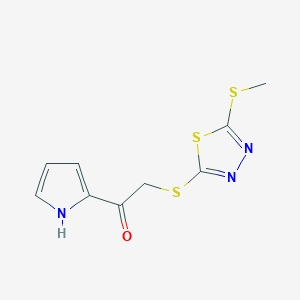

2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one is a complex organic compound that features a thiadiazole ring, a pyrrole ring, and a thioether linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the thiadiazole intermediate with methyl iodide in the presence of a base.

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Coupling of the Thiadiazole and Pyrrole Rings: The final step involves coupling the thiadiazole and pyrrole intermediates through a thioether linkage, typically using a thiolating agent such as thiourea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Various substituted thiadiazole derivatives.

Aplicaciones Científicas De Investigación

2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

Materials Science: The unique electronic properties of the thiadiazole and pyrrole rings make this compound a candidate for use in organic semiconductors and conductive polymers.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.

Mecanismo De Acción

The mechanism of action of 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one depends on its application:

Antimicrobial Activity: The compound may inhibit bacterial or fungal growth by interfering with essential enzymes or cellular processes.

Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways involved in cancer cell survival.

Comparación Con Compuestos Similares

Similar Compounds

2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one: This compound is unique due to the presence of both thiadiazole and pyrrole rings, which impart distinct electronic and steric properties.

Other Thiadiazole Derivatives: Compounds such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-methylthio-1,3,4-thiadiazole share the thiadiazole ring but lack the pyrrole moiety, resulting in different chemical behaviors and applications.

Other Pyrrole Derivatives:

Uniqueness

The combination of the thiadiazole and pyrrole rings in this compound provides a unique scaffold that can be exploited for various chemical and biological applications. This dual-ring system offers a balance of electronic properties and steric effects that can be fine-tuned for specific purposes.

Actividad Biológica

The compound 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that integrate thiadiazole and pyrrole moieties. The key steps often include:

- Formation of Thiadiazole Ring : The initial step involves the synthesis of the 5-methylthio-1,3,4-thiadiazole backbone through the reaction of appropriate thioketones with hydrazine derivatives.

- Pyrrole Integration : The pyrrole ring is introduced via a condensation reaction with suitable α-haloketones or aldehydes.

The final product exhibits a complex structure that allows for various interactions at the molecular level, contributing to its biological activity.

Biological Activity Overview

The biological activities of thiadiazole derivatives are well-documented and include:

- Antimicrobial Activity : Several studies have shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties against various pathogens. For instance, derivatives have been reported to inhibit the growth of Staphylococcus epidermidis and other bacteria .

- Anticancer Properties : Thiadiazole derivatives have demonstrated antiproliferative effects in various cancer cell lines. In vitro studies indicate that certain compounds exhibit IC50 values in the low micromolar range against pancreatic cancer cells . The mechanism often involves interference with DNA synthesis or modulation of apoptotic pathways.

- Anti-inflammatory Effects : Many thiadiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. They act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Case Studies and Research Findings

Several key studies highlight the biological activity of compounds related to this compound:

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Many thiadiazole compounds act as enzyme inhibitors (e.g., carbonic anhydrase), which plays a role in various physiological processes.

- DNA Intercalation : Some derivatives can intercalate into DNA strands, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.

Propiedades

Fórmula molecular |

C9H9N3OS3 |

|---|---|

Peso molecular |

271.4 g/mol |

Nombre IUPAC |

2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethanone |

InChI |

InChI=1S/C9H9N3OS3/c1-14-8-11-12-9(16-8)15-5-7(13)6-3-2-4-10-6/h2-4,10H,5H2,1H3 |

Clave InChI |

ZRUCZOOJPBYOGE-UHFFFAOYSA-N |

SMILES canónico |

CSC1=NN=C(S1)SCC(=O)C2=CC=CN2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.